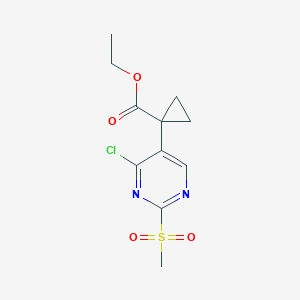
Ethyl 1-(4-chloro-2-(methylsulfonyl)pyrimidin-5-YL)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methylsulfonyl group, and a cyclopropane carboxylic acid ethyl ester moiety.
Preparation Methods
The synthesis of 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and methylsulfonyl groups, and the cyclopropane carboxylic acid ethyl ester moiety. Industrial production methods often employ advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted position.
Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction and conditions but can include various substituted pyrimidines and cyclopropane derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclopropane carboxylic acid esters. Compared to these compounds, 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid methyl ester
- 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid propyl ester
Properties
Molecular Formula |
C11H13ClN2O4S |
|---|---|
Molecular Weight |
304.75 g/mol |
IUPAC Name |
ethyl 1-(4-chloro-2-methylsulfonylpyrimidin-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13ClN2O4S/c1-3-18-9(15)11(4-5-11)7-6-13-10(14-8(7)12)19(2,16)17/h6H,3-5H2,1-2H3 |
InChI Key |
IUINSHBGTXXMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CN=C(N=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


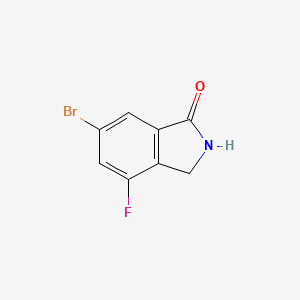

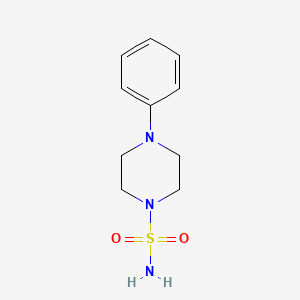
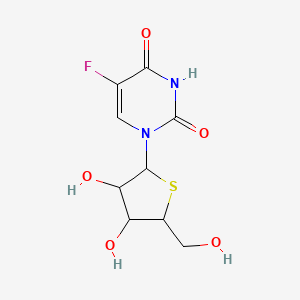
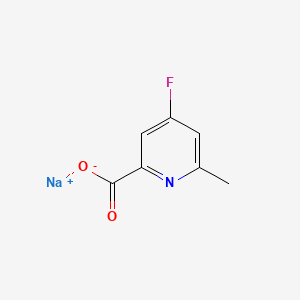
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
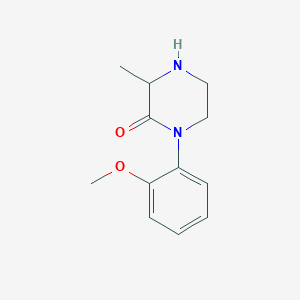
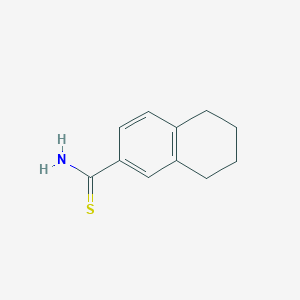
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
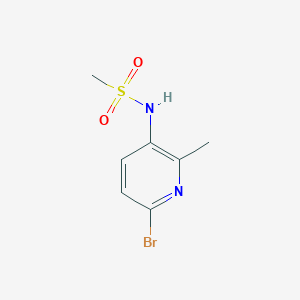
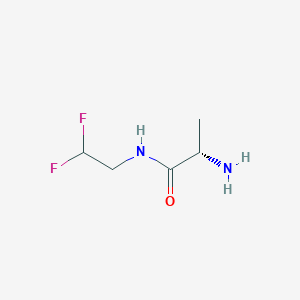
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
